

# Application Notes and Protocols for Streptozotocin-Induced Diabetic Model in Persicarin Research

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Compound of Interest		
Compound Name:	Persicarin	
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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the streptozotocin (STZ)-induced diabetic model to investigate the therapeutic potential of **persicarin**. The protocols outlined below are based on established methodologies and aim to ensure reproducibility and accuracy in experimental outcomes.

## Introduction

**Persicarin**, a flavonoid isolated from Oenanthe javanica (water dropwort), has demonstrated significant anti-diabetic, anti-inflammatory, and antioxidant properties.[1][2][3][4][5] The streptozotocin (STZ)-induced diabetic model is a widely used and well-characterized animal model that mimics type 1 diabetes mellitus in humans.[6][7][8] STZ, a glucosamine-nitrosourea compound, selectively destroys pancreatic  $\beta$ -cells, leading to insulin deficiency and hyperglycemia.[6][7][8] This model is particularly valuable for screening and evaluating the efficacy of potential anti-diabetic compounds like **persicarin**.

# Experimental Protocols Induction of a Type 1 Diabetic Mouse Model using Streptozotocin (STZ)



This protocol details the induction of type 1 diabetes in mice via a single high-dose intraperitoneal injection of STZ.

#### Materials:

- Streptozotocin (STZ)
- 0.1 M Citrate buffer (pH 4.5)
- Male ICR mice (or other suitable strain)
- Sterile syringes and needles
- Glucometer and test strips

#### Procedure:

- Animal Acclimatization: Acclimatize male ICR mice for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to standard chow and water.
- STZ Solution Preparation: Immediately before use, dissolve STZ in cold 0.1 M citrate buffer (pH 4.5) to a final concentration for a dosage of 120 mg/kg body weight. Keep the solution on ice and protected from light.
- Induction of Diabetes:
  - Fast the mice overnight (approximately 12 hours) before STZ injection.
  - Administer a single intraperitoneal (IP) injection of the freshly prepared STZ solution at a dose of 120 mg/kg body weight.[1][2]
  - The control group should be injected with an equivalent volume of citrate buffer.
- Confirmation of Hyperglycemia:
  - Seven days post-STZ injection, measure blood glucose levels from the tail vein using a glucometer.[1]



 Mice with fasting blood glucose levels of 250 mg/dL or higher are considered diabetic and can be included in the study.[9]

## **Persicarin Administration and Experimental Groups**

Following the successful induction of diabetes, this protocol outlines the administration of **persicarin** and the setup of experimental groups.

#### **Experimental Groups:**

- Normal Control: Non-diabetic mice receiving vehicle (e.g., water) orally.
- Diabetic Control (Vehicle): STZ-induced diabetic mice receiving vehicle orally.[1]
- **Persicarin** Treatment Group (Low Dose): STZ-induced diabetic mice receiving 2.5 mg/kg body weight of **persicarin** orally for 10 days.[1][2]
- Persicarin Treatment Group (High Dose): STZ-induced diabetic mice receiving 5 mg/kg body weight of persicarin orally for 10 days.[1][2]

#### Procedure:

- **Persicarin** Preparation: Dissolve **persicarin** in the appropriate vehicle (e.g., water) to the desired concentrations (2.5 mg/kg and 5 mg/kg).
- Oral Administration: Administer the prepared **persicarin** solutions or vehicle to the respective groups daily via oral gavage for a period of 10 days.[1]
- Monitoring: Throughout the treatment period, monitor and record body weight, food intake, and water intake daily.[1]

## Sample Collection and Biochemical Analysis

This protocol describes the collection of blood and tissue samples and subsequent biochemical analyses to assess the effects of **persicarin**.

#### Procedure:



- Anesthesia and Sample Collection:
  - At the end of the 10-day treatment period, anesthetize the mice.
  - Collect blood samples via cardiac puncture or from the abdominal aorta.
  - Separate serum by centrifugation for biochemical analysis.
  - Perfuse the liver with ice-cold saline and excise the tissue for further analysis.
- Biochemical Analysis:
  - Serum Analysis: Measure serum levels of glucose, alanine aminotransferase (ALT), and aspartate aminotransferase (AST) using commercially available kits.[1]
  - Hepatic Glucose: Determine hepatic glucose levels from liver homogenates.
  - Oxidative Stress Markers: Measure levels of reactive oxygen species (ROS), peroxynitrite (ONOO-), and thiobarbituric acid-reactive substances (TBARS) in liver tissue homogenates.[10]
  - Western Blot Analysis: Analyze the protein expression levels of key inflammatory and oxidative stress markers in liver tissue, including NF-κB, AP-1, TGF-β, COX-2, iNOS, Nox-4, and p47phox.[1][2]

## **Data Presentation**

The following tables summarize the quantitative data on the effects of **persicarin** in the STZ-induced diabetic mouse model.

Table 1: Effect of **Persicarin** on Serum and Hepatic Glucose Levels



Group	Serum Glucose (mg/dL)	Hepatic Glucose (μmol/g tissue)
Normal Control	Value	Value
Diabetic Control (Vehicle)	Increased	Increased
Persicarin (2.5 mg/kg)	Reduced	Reduced
Persicarin (5 mg/kg)	Markedly Reduced[1]	Markedly Reduced[1]

Table 2: Effect of Persicarin on Liver Function Markers

Group	Serum ALT (U/L)	Serum AST (U/L)
Normal Control	Value	Value
Diabetic Control (Vehicle)	Increased	Increased
Persicarin (2.5 mg/kg)	Improved	Improved
Persicarin (5 mg/kg)	Improved[1]	Improved[1]

Table 3: Effect of **Persicarin** on Hepatic Oxidative Stress Markers

Group	ROS Levels	ONOO- Levels	TBARS Levels	
Normal Control	Value	Value	Value	
Diabetic Control (Vehicle)	Increased	Increased	Increased	
Persicarin (2.5 mg/kg)	Suppressed	Suppressed	Suppressed	
Persicarin (5 mg/kg)	Persicarin (5 mg/kg) Suppressed[2][10]		Suppressed[10]	

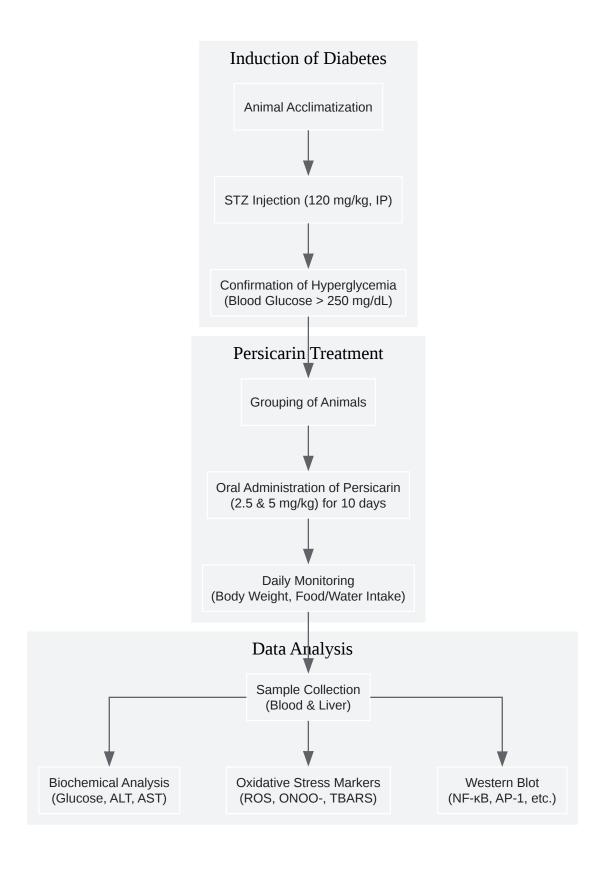
Table 4: Effect of **Persicarin** on Hepatic Inflammatory and Oxidative Stress-Related Protein Expression



Group	NF-ĸB	AP-1	TGF-β	COX-2	iNOS	Nox-4	p47pho x
Normal Control	Basal	Basal	Basal	Basal	Basal	Basal	Basal
Diabetic Control (Vehicle)	Increase d	Increase d	Increase d	Increase d	Increase d	Increase d	Increase d
Persicari n (2.5 mg/kg)	Reduced	Reduced	Reduced	Reduced	Reduced	Reduced	Reduced
Persicari n (5 mg/kg)	Notably Reduced[ 1]	Notably Reduced[ 1]	Reduced[ 1]	Reduced[ 1]	Significa ntly Decrease d[1]	Notably Reduced[ 1]	Notably Reduced[ 1]

# Visualization of Pathways and Workflows Experimental Workflow



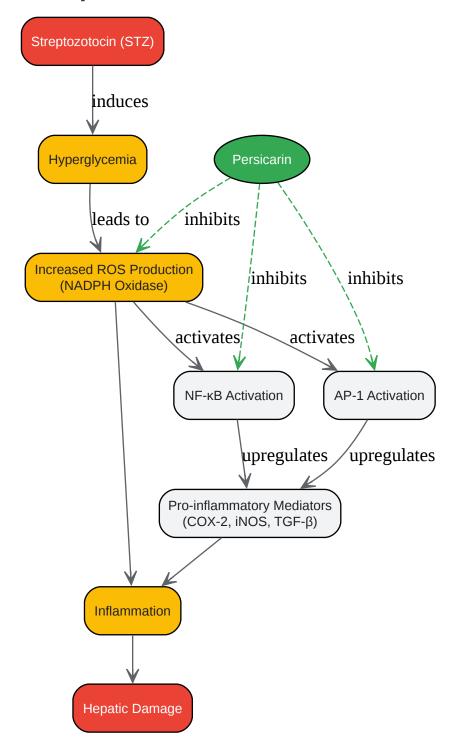


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Caption: Experimental workflow for investigating **persicarin** in an STZ-induced diabetic model.



## **Persicarin's Proposed Mechanism of Action**



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Caption: **Persicarin**'s mechanism in mitigating STZ-induced hepatic damage.



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